Chemical structure and properties of (S)-2-Amino-5-(4-methoxyphenyl)pentanoic acid
Chemical structure and properties of (S)-2-Amino-5-(4-methoxyphenyl)pentanoic acid
An In-depth Technical Guide to (S)-2-Amino-5-(4-methoxyphenyl)pentanoic acid
Prepared by: Gemini, Senior Application Scientist
Introduction
(S)-2-Amino-5-(4-methoxyphenyl)pentanoic acid is a non-proteinogenic α-amino acid, a class of molecules of significant interest in medicinal chemistry and drug development. Unlike the 20 common proteinogenic amino acids, non-proteinogenic amino acids are not genetically encoded for protein synthesis but serve as crucial building blocks for synthesizing peptidomimetics, modified peptides, and other bioactive molecules.[1] Their unique side chains and stereochemistry allow for the fine-tuning of pharmacological properties, such as metabolic stability, receptor binding affinity, and bioavailability.[2][3]
The structure of (S)-2-Amino-5-(4-methoxyphenyl)pentanoic acid, featuring a methoxyphenyl-terminated alkyl chain, makes it an analogue of other biologically important amino acids. This structural motif is found in various pharmacologically active compounds, suggesting its potential for interaction with biological targets. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a robust protocol for its stereoselective synthesis, and detailed methodologies for its analytical characterization, tailored for researchers in synthetic chemistry and drug discovery.
Chemical Structure and Physicochemical Properties
The molecular structure consists of a pentanoic acid backbone with an amino group at the α-carbon (C2) in the (S)-configuration and a 4-methoxyphenyl group at the terminus of the side chain (C5).
Caption: 2D Chemical Structure of the target molecule.
The key physicochemical properties of this amino acid are summarized in the table below. These properties are critical for its handling, formulation, and prediction of its behavior in biological systems.
| Property | Value | Source(s) |
| CAS Number | 56047-44-0 | [4] |
| Molecular Formula | C₁₂H₁₇NO₃ | [4] |
| Molecular Weight | 223.27 g/mol | [4] |
| Physical Form | White to off-white solid (predicted) | [5] |
| Solubility | Soluble in DMSO, requires heating for aqueous solutions (predicted) | [6] |
| Storage Conditions | Room temperature, sealed in a dry, dark place | [5][7] |
Asymmetric Synthesis Protocol
The stereoselective synthesis of non-proteinogenic amino acids is a cornerstone of modern medicinal chemistry.[8][9] A highly reliable method for establishing the α-stereocenter is the asymmetric alkylation of a chiral glycine enolate equivalent. The following protocol is based on the well-established methodology using a Ni(II) complex of a Schiff base derived from glycine and a chiral auxiliary, which provides high diastereoselectivity and allows for large-scale preparation.[3]
Rationale: The planar Ni(II) complex rigidly holds the glycine Schiff base, exposing one face of the α-carbon to alkylation. The chiral auxiliary directs the incoming electrophile to this exposed face, leading to the formation of one diastereomer preferentially. Subsequent hydrolysis releases the desired (S)-amino acid and allows for the recovery of the chiral auxiliary.
Caption: Workflow for the asymmetric synthesis.
Step-by-Step Methodology:
-
Complex Formation: The chiral Ni(II) complex is typically prepared from Ni(NO₃)₂, glycine, and a chiral ligand such as (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (not shown, but is a common auxiliary).
-
Alkylation Reaction:
-
To a stirred solution of the Glycine-Ni(II) Chiral Complex (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere, add powdered potassium hydroxide (1.05 eq.) in methanol.
-
Stir the mixture at room temperature for 1 hour to ensure complete formation of the enolate.[3]
-
Add 1-bromo-3-(4-methoxyphenyl)propane (1.1 eq.) to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
-
Work-up and Hydrolysis:
-
Quench the reaction by pouring the mixture into water. Extract the alkylated complex with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
To the crude alkylated complex, add 6N aqueous HCl and heat the mixture to reflux for 4 hours to hydrolyze the Schiff base and the ester.[2]
-
-
Isolation and Purification:
-
After cooling, the aqueous layer contains the amino acid hydrochloride and the chiral auxiliary is in the organic layer. Separate the layers.
-
Wash the aqueous layer with ethyl acetate to remove any remaining auxiliary.
-
Adjust the pH of the aqueous layer to ~6.0 using a suitable base (e.g., pyridine or NaOH) to precipitate the free amino acid.
-
Collect the crude product by filtration, wash with cold water and then diethyl ether.
-
Recrystallize the product from a hot water/ethanol mixture to yield pure (S)-2-Amino-5-(4-methoxyphenyl)pentanoic acid.
-
Spectroscopic and Chromatographic Characterization
Rigorous characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound. The following workflow outlines the key analytical techniques.
Caption: Standard analytical workflow for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR provides unambiguous structural information by probing the chemical environment of ¹H and ¹³C nuclei.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O with a small amount of DCl to aid solubility, or DMSO-d₆).
-
¹H NMR Analysis:
-
Acquire a standard ¹H NMR spectrum.
-
Expected Signals:
-
Aromatic protons of the 4-methoxyphenyl group: Two doublets in the range of δ 6.8-7.2 ppm.
-
Methoxyl protons (-OCH₃): A singlet around δ 3.7-3.8 ppm.[10]
-
α-proton (-CH(NH₂)-): A triplet or multiplet around δ 3.5-4.0 ppm.
-
Alkyl chain protons (-CH₂-): Multiple multiplets in the range of δ 1.5-2.7 ppm.
-
-
-
¹³C NMR Analysis:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected Signals:
-
Carboxyl carbon (-COOH): Signal in the range of δ 170-175 ppm.
-
Aromatic carbons: Signals between δ 114-160 ppm.
-
Methoxyl carbon (-OCH₃): Signal around δ 55 ppm.[11]
-
α-carbon (-CH(NH₂)-): Signal around δ 50-60 ppm.
-
Alkyl chain carbons (-CH₂-): Signals in the upfield region, δ 20-40 ppm.
-
-
Mass Spectrometry (MS)
Rationale: Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for determining the molecular weight of polar molecules like amino acids with high accuracy.[12][13]
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µM) in a suitable solvent system, typically 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.
-
Analysis:
-
Infuse the sample directly into the ESI source or inject it via an LC system.
-
Acquire the mass spectrum in positive ion mode.
-
Expected Result: The primary ion observed will be the protonated molecular ion [M+H]⁺. For C₁₂H₁₇NO₃ (MW = 223.27), the expected monoisotopic mass is 223.1208, which should result in a prominent peak at m/z 224.1281 ([M+H]⁺).[14][15]
-
Chiral High-Performance Liquid Chromatography (HPLC)
Rationale: Chiral HPLC is the gold standard for determining the enantiomeric purity (enantiomeric excess, %ee) of a chiral compound. Direct analysis of underivatized amino acids on a suitable chiral stationary phase (CSP) is often preferred to avoid potential racemization during derivatization steps.[16]
Protocol:
-
Column Selection: A macrocyclic glycopeptide-based CSP, such as an Astec CHIROBIOTIC® T column, is highly effective for the direct separation of underivatized amino acid enantiomers.[16][17] Alternatively, polysaccharide-based CSPs can be used.[18][19]
-
Mobile Phase Preparation: A typical mobile phase consists of a mixture of an organic modifier (e.g., methanol or ethanol) and an aqueous buffer containing a small amount of acid (e.g., 0.1% formic acid or acetic acid). A starting condition could be 80:20 (v/v) Methanol:Water with 0.1% Formic Acid.
-
Analysis:
-
Prepare a standard solution of the synthesized (S)-enantiomer and, if available, the racemic mixture.
-
Equilibrate the column with the mobile phase at a flow rate of 0.5-1.0 mL/min.
-
Inject a small volume (5-10 µL) of the sample solution.
-
Monitor the elution profile using a UV detector (e.g., at 220 nm or 274 nm for the phenyl group).
-
-
Data Interpretation:
-
The racemic standard should show two resolved peaks corresponding to the (S) and (R) enantiomers.
-
The sample of the synthesized product should ideally show only one major peak corresponding to the retention time of the desired (S)-enantiomer.
-
Calculate the enantiomeric excess (%ee) using the peak areas of the two enantiomers: %ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100.
-
Potential Applications and Future Directions
While specific biological activities for (S)-2-Amino-5-(4-methoxyphenyl)pentanoic acid are not extensively documented, its structural features suggest several promising avenues for research and development:
-
Peptidomimetic and Peptide Drug Design: Incorporation of this amino acid into peptide sequences can impart increased resistance to enzymatic degradation and modulate the resulting peptide's conformation and receptor affinity.[20]
-
Neurological Research: Analogues of amino-pentanoic acid are known to interact with glutamate receptors, such as the N-methyl-D-aspartate (NMDA) receptor.[21] This compound could serve as a scaffold for developing novel antagonists or modulators for treating neurological disorders.
-
Anticancer and Antimicrobial Agents: The methoxyphenyl moiety is a common feature in many biologically active natural products and synthetic compounds.[22][23][24] This amino acid could be used as a building block to synthesize novel compounds with potential antiproliferative or antimicrobial properties.
Future research should focus on the biological evaluation of this compound and its derivatives in relevant assays to explore these potential applications. Its synthesis and characterization, as detailed in this guide, provide the foundational steps for any such investigation.
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